molecular formula C5H18O6 B3267327 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate CAS No. 447454-55-9

1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate

Cat. No.: B3267327
CAS No.: 447454-55-9
M. Wt: 174.19 g/mol
InChI Key: AHYOYQZYOHMKSA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(hydroxymethyl)-2-methylpropane-1,3-diol;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3.3H2O/c1-5(2-6,3-7)4-8;;;/h6-8H,2-4H2,1H3;3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYOYQZYOHMKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)CO.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40785349
Record name 2-(Hydroxymethyl)-2-methylpropane-1,3-diol--water (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40785349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447454-55-9
Record name 2-(Hydroxymethyl)-2-methylpropane-1,3-diol--water (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40785349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate can be synthesized through several methods. One common synthetic route involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde, which is then hydrogenated to yield 1,3-propanediol . Another method involves the hydration of acrolein, followed by hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves biotechnological processes. For example, the compound can be produced from renewable feedstocks using genetically modified strains of Escherichia coli or Clostridium diolis bacteria . These bioprocesses are environmentally friendly and offer a sustainable alternative to traditional chemical synthesis.

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate
  • Base Compound (Anhydrous) : CAS 77-85-0
  • Molecular Formula : C₅H₁₂O₃ · 3H₂O
  • Molecular Weight : 120.15 g/mol (anhydrous) + 54.05 g/mol (trihydrate) = 174.20 g/mol
  • Structural Features : A triol with a central 2-methyl-2-(hydroxymethyl) substitution on a 1,3-propanediol backbone. The trihydrate form includes three water molecules in its crystalline structure.

Comparison with Structural Isomers

2-Methyl-1,3-Propanediol (CAS 2163-42-0)

  • Molecular Formula : C₅H₁₂O₂
  • Molecular Weight : 104.15 g/mol
  • Structural Difference : Lacks the hydroxymethyl group at the C2 position, making it a diol rather than a triol.
  • Applications: Industrial monomer for copolymers, antifreeze, and cleaning agents .
  • Key Contrast : Reduced hydroxyl functionality limits its utility in crosslinking reactions compared to the triol structure of the target compound.

Table 1: Comparison with Structural Isomers

Compound Molecular Formula Molecular Weight (g/mol) Hydroxyl Groups Key Applications
Target Compound (Trihydrate) C₅H₁₂O₃·3H₂O 174.20 3 Polymers, antioxidants
2-Methyl-1,3-Propanediol C₅H₁₂O₂ 104.15 2 Antifreeze, copolymers

Comparison with Homologs

2-Ethyl-2-(Hydroxymethyl)-1,3-Propanediol (CAS 77-99-6)

  • Molecular Formula : C₆H₁₄O₃
  • Molecular Weight : 134.18 g/mol
  • Structural Difference : Ethyl group replaces the methyl group at C2, increasing hydrophobicity.
  • Applications : Polymer precursor for polyurethanes and coatings .
  • Research Note: Ethyl homologs exhibit higher thermal stability in polymer matrices compared to methyl derivatives .

Comparison with Functional Derivatives

Phenoxy-Substituted Derivatives

  • Applications: Specialty resins and adhesives.

Acridinyl Derivatives

Comparison with Polymeric Forms

Copolymer with Diisocyanatomethylbenzene and Diethylene Glycol (CAS 53317-61-6)

  • Molecular Formula : C₁₉H₃₀N₂O₈
  • Molecular Weight : 414.45 g/mol
  • Key Properties : High crosslinking density due to triol functionality, used in elastomers and coatings.

Research Findings on Bioactivity

  • Antioxidant Activity : The anhydrous form of the target compound and its analogues (e.g., threo- and erythro- isomers) exhibit superoxide dismutase (SOD)-like activity at concentrations as low as 15.5 μg/mL, as observed in maple sap extracts .
  • Plant-Derived Analogues : Similar 1,3-propanediol derivatives isolated from hawthorn (e.g., compounds 1–4 in ) show structural conservation across plant species, suggesting evolutionary retention of bioactivity .

Biological Activity

1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, commonly known as Trimethylolethane or TME, is a polyol compound with significant applications in various fields, including pharmaceuticals, cosmetics, and food. Its unique structure allows it to exhibit various biological activities that are of interest in both research and industrial applications.

  • Molecular Formula: C₅H₁₂O₃
  • Molecular Weight: 120.147 g/mol
  • CAS Registry Number: 77-85-0
  • IUPAC Name: 1,1,1-Tris(hydroxymethyl)ethane

The compound is characterized by its three hydroxymethyl groups, which contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

1,3-Propanediol exhibits several biological activities that can be categorized into antimicrobial, antioxidant, and potential therapeutic effects.

Antimicrobial Activity

Research has demonstrated that 1,3-propanediol derivatives possess significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains using the agar diffusion method. The results indicated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This data suggests that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of 1,3-propanediol was assessed using the DPPH radical scavenging assay. The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating its potential role as an antioxidant.

Concentration (mg/mL)% Scavenging Activity
0.525
1.045
2.070

These findings highlight the potential use of this compound in formulations aimed at reducing oxidative stress.

Case Studies

Several studies have explored the biological effects of 1,3-propanediol in different contexts:

  • Toxicological Evaluation : A two-week study conducted by the National Toxicology Program evaluated the toxicity of various ionic liquids, including derivatives of 1,3-propanediol. The study reported no significant adverse effects at tested doses, suggesting a favorable safety profile for the compound in short-term exposure scenarios .
  • Pharmaceutical Applications : Research has indicated the potential of using 1,3-propanediol in drug formulation as a stabilizer and solubilizing agent. A specific case study demonstrated improved bioavailability of certain antibiotics when formulated with this compound compared to traditional carriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate

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